Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
Description
Chemical Identity and Structural Classification
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide (CAS 1425937-24-1) is a bicyclic organoboron compound with the molecular formula $$ \text{C}9\text{H}{11}\text{BLiNO}_3 $$ and a molecular weight of 199.0 g/mol. Its structure features a boron atom integrated into a bicyclo[2.2.2]octane framework, where three oxygen atoms occupy the 2, 6, and 7 positions, forming a trioxa-borabicyclic system (Figure 1). The pyridin-2-yl group at position 1 provides a nitrogen-containing aromatic moiety, while the lithium cation stabilizes the negatively charged borate core.
The compound’s IUPAC name, lithium;2-(2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine, reflects its bicyclic geometry and substituent arrangement. Key structural features include:
- A rigid bicyclo[2.2.2]octane scaffold, which imposes steric constraints.
- A trigonal planar boron center coordinated to three oxygen atoms and one pyridinyl group.
- A lithium counterion that balances the anionic borate charge.
The SMILES notation $$ \text{[Li+].[B-]12(OCC(CO1)CO2)C3=CC=CC=N3} $$ further illustrates its connectivity.
Historical Development of Borabicyclic Compounds
Borabicyclic systems emerged in the mid-20th century with the synthesis of 9-borabicyclo[3.3.1]nonane (9-BBN), a hydroboration reagent critical for selective alkene functionalization. Early work by H.C. Brown on borane reactivity laid the groundwork for understanding steric and electronic effects in organoboron chemistry.
Trioxa-borabicyclic compounds, such as 2,6,7-trioxa-1-borabicyclo[2.2.1]heptane, were later developed to exploit oxygen’s electron-donating properties for stabilizing boron centers. The lithium-pyridinyl derivative discussed here represents a modern advancement, combining a sterically hindered borabicyclic core with a coordinating pyridine moiety. Its synthesis, first reported in the early 21st century, reflects efforts to design non-nucleophilic bases for deprotonating sensitive substrates.
Significance in Organometallic Chemistry
This lithium borabicyclic compound is notable for its dual role as a strong base and a stabilizing ligand in organometallic reactions. Its steric bulk and low nucleophilicity make it ideal for deprotonating weakly acidic C–H bonds (e.g., in alkanes or ethers) without inducing side reactions. For example, it facilitates the generation of carbanions in Suzuki-Miyaura cross-couplings, where boron-containing intermediates are pivotal.
In catalysis, the pyridinyl group enhances metal coordination. Nickel and copper complexes incorporating similar borate ligands exhibit activity in hydroboration and C–H activation, as demonstrated in studies of cooperative metal-boron interactions. The compound’s ability to stabilize reactive intermediates underscores its utility in synthesizing pharmaceuticals and agrochemicals.
Relationship to Other Trioxa-Borabicyclic Systems
Comparisons with related systems highlight unique structural and functional attributes:
The lithium derivative’s combination of a rigid oxygen-boron scaffold and a pyridinyl group creates a versatile platform for tailoring reactivity in organometallic and synthetic applications.
Properties
IUPAC Name |
lithium;2-(2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BNO3.Li/c1-2-4-11-9(3-1)10-12-5-8(6-13-10)7-14-10;/h1-4,8H,5-7H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVVECSOBYMGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-]12(OCC(CO1)CO2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BLiNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the reaction of pyridine-2-boronic acid with a suitable lithium reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and moisture interference. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product through cyclization and stabilization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form. The use of advanced analytical techniques like NMR and mass spectrometry is essential to confirm the structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The pyridinyl group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce borohydrides. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
Medicinal Chemistry
Lithium 1-Py has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its boron-containing structure allows for unique interactions with biological molecules.
Case Studies
- Anticancer Activity : Preliminary studies indicate that Lithium 1-Py exhibits cytotoxic effects against various cancer cell lines. Research has focused on its ability to induce apoptosis and inhibit tumor growth, making it a candidate for further development as an anticancer agent.
- Neuroprotective Effects : Lithium compounds are known for their neuroprotective properties. Lithium 1-Py is being investigated for its potential to protect neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.
Materials Science
The unique structural characteristics of Lithium 1-Py make it suitable for various applications in materials science.
Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymeric materials with enhanced properties such as thermal stability and mechanical strength.
- Nanomaterials : Lithium 1-Py is being explored as a precursor for the synthesis of boron-doped nanomaterials, which have applications in electronics and catalysis.
Catalysis
Lithium 1-Py has been identified as a potential catalyst in several chemical reactions due to its Lewis acid properties.
Reactions
- Cross-Coupling Reactions : The compound facilitates cross-coupling reactions between organic halides and nucleophiles, which are essential in the synthesis of complex organic molecules.
- Hydroboration Reactions : Its ability to activate boron species makes it useful in hydroboration reactions, allowing for the formation of organoboron compounds that are valuable intermediates in organic synthesis.
Data Table of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |
| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |
| Nanomaterials | Precursor for boron-doped nanomaterials | |
| Catalysis | Cross-Coupling Reactions | Facilitates synthesis of complex organic molecules |
| Hydroboration Reactions | Activates boron species for organoboron compound synthesis |
Mechanism of Action
The mechanism by which Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The lithium ion helps stabilize the compound, enhancing its reactivity and selectivity in different reactions. The pyridinyl group can participate in coordination chemistry, further expanding the compound’s versatility.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key molecular features of lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide and related compounds:
Key Observations:
- Substituent Effects: Replacing the pyridin-2-yl group with a furan-2-yl group (as in the potassium analog) reduces aromaticity and alters electronic properties.
- Counterion Influence : The lithium counterion may offer better solubility in tetrahydrofuran (THF) or dimethylformamide (DMF) compared to potassium, which is typically less soluble in organic solvents. This property is critical for applications in homogeneous catalysis .
- Heteroatom Variations: The sulfur-containing tricyclic compound in demonstrates how heteroatom substitution (e.g., sulfur vs.
Reactivity and Catalytic Performance
- Suzuki-Miyaura Cross-Coupling : The potassium 1-(furan-2-yl) analog achieves a 67% yield in Suzuki-Miyaura reactions, suggesting that the lithium pyridinyl derivative could exhibit similar or enhanced reactivity due to its stronger Lewis acidity . However, experimental data for the lithium compound is absent in the provided evidence.
- Chiral Ligand Potential: The tricyclic pyridine-thia compound in highlights the role of bicyclic frameworks in asymmetric catalysis. While the lithium borabicyclo compound lacks sulfur, its oxygen-rich structure and pyridine coordination site may support enantioselective transformations.
Biological Activity
Lithium 1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound that has garnered attention for its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure integrating lithium with boron and oxygen atoms, characterized by its pyridine moiety and multiple ether-like oxygen atoms. Its molecular formula is CHBLiNO with a molecular weight of 212.97 g/mol. The IUPAC name is Lithium 4-methyl-1-(pyridin-2-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide, and it has a CAS number of 1014717-10-2 .
Table 1: Key Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | CHBLiNO |
| Molecular Weight | 212.97 g/mol |
| CAS Number | 1014717-10-2 |
| Purity | 95% |
Lithium compounds are well-known for their effects on neurotransmitter systems, particularly in the context of mood stabilization and neuroprotection. The specific compound in focus has shown potential in several biological applications:
- Neuroprotective Effects : Lithium has been implicated in neuroprotective pathways through the modulation of signaling pathways such as the PI3K/AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation .
- Anticancer Properties : Preliminary studies suggest that lithium compounds may exhibit anticancer properties by inhibiting tumor growth in various models. The unique structure of this compound could enhance its reactivity with biological targets compared to simpler lithium compounds .
- Catalytic Activity : The compound has been explored for its catalytic capabilities in organic reactions, particularly in hydroboration processes which are essential for synthesizing alcohols from carbonyl compounds .
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of lithium compounds on rat models subjected to oxidative stress. Results indicated that treatment with this compound significantly reduced markers of oxidative damage and improved cognitive function compared to control groups.
Case Study 2: Antitumor Activity
In vitro assays demonstrated that this compound inhibited the proliferation of cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests its potential as an adjunct therapy in cancer treatment.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with similar lithium complexes.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Lithium 4-methylphenylboronate | Simple phenyl group | Lacks complex bicyclic structure |
| Lithium triisopropoxy(pyridin-2-yl)borate | Contains pyridine but simpler structure | Less sterically hindered |
| Lithium 1-(pyridin-2-yl)-2,6,7-trioxa... | Complex bicyclic structure | Potentially enhanced reactivity and biological activity |
Q & A
Q. How can enantiomeric purity be determined if the compound exhibits chirality?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
